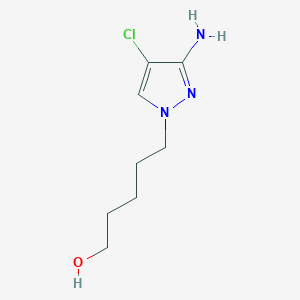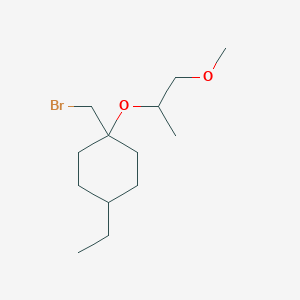
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane is an organic compound with a complex structure that includes a bromomethyl group, an ethyl group, and a methoxypropan-2-yloxy group attached to a cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base.
Addition of the Methoxypropan-2-yloxy Group: The final step involves the addition of the methoxypropan-2-yloxy group, which can be achieved through etherification reactions using appropriate alcohols and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products may include alcohols, ethers, or nitriles.
Oxidation: Products may include ketones, aldehydes, or carboxylic acids.
Reduction: Products may include alkanes or alcohols.
科学研究应用
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, while the methoxypropan-2-yloxy group can engage in etherification reactions. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
相似化合物的比较
Similar Compounds
1-(Bromomethyl)-4-ethylcyclohexane: Lacks the methoxypropan-2-yloxy group, making it less versatile in certain reactions.
1-(Bromomethyl)-4-ethyl-1-((1-hydroxypropan-2-yl)oxy)cyclohexane: Similar structure but with a hydroxy group instead of a methoxy group, leading to different reactivity and applications.
1-(Chloromethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane:
Uniqueness
1-(Bromomethyl)-4-ethyl-1-((1-methoxypropan-2-yl)oxy)cyclohexane is unique due to the presence of both a bromomethyl group and a methoxypropan-2-yloxy group, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C13H25BrO2 |
|---|---|
分子量 |
293.24 g/mol |
IUPAC 名称 |
1-(bromomethyl)-4-ethyl-1-(1-methoxypropan-2-yloxy)cyclohexane |
InChI |
InChI=1S/C13H25BrO2/c1-4-12-5-7-13(10-14,8-6-12)16-11(2)9-15-3/h11-12H,4-10H2,1-3H3 |
InChI 键 |
GIIBHAXNEOEJEY-UHFFFAOYSA-N |
规范 SMILES |
CCC1CCC(CC1)(CBr)OC(C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



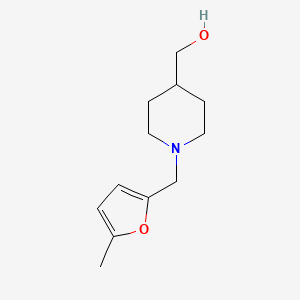
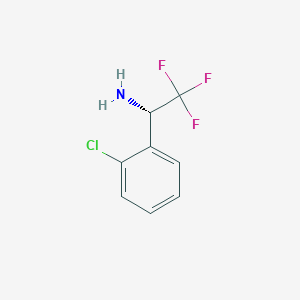
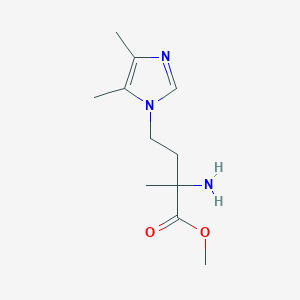
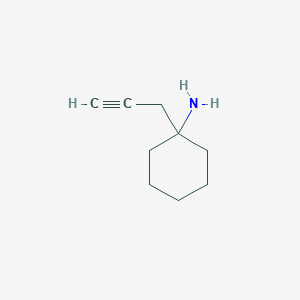
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
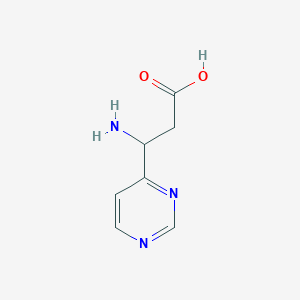
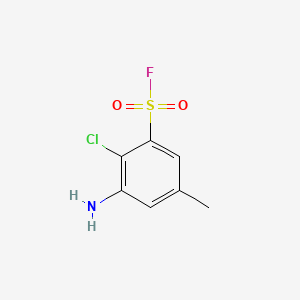

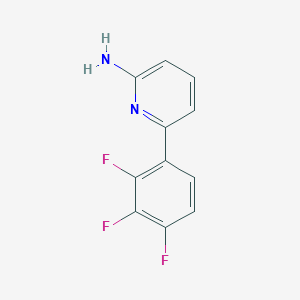
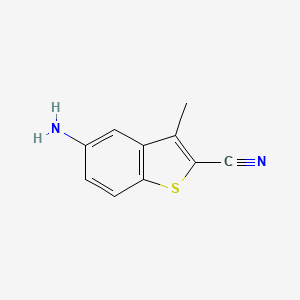
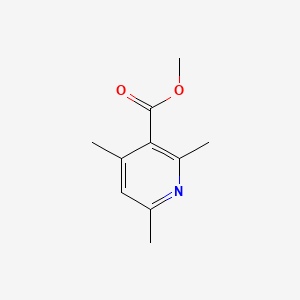
![6-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13634785.png)
